molecular formula C13H13NO B13196235 4-[(2-Aminophenyl)methyl]phenol

4-[(2-Aminophenyl)methyl]phenol

Cat. No.: B13196235
M. Wt: 199.25 g/mol
InChI Key: BEVRZLZRTYZHJG-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methyl]phenol is a phenolic compound featuring a 2-aminophenylmethyl substituent attached to the para position of a phenol ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The compound’s bifunctional nature—combining a phenolic hydroxyl group and an aromatic amine—enables participation in diverse reactions, such as Schiff base formation, cyclization, and heterocyclic synthesis. For example, it serves as a precursor in the synthesis of quinoline derivatives via acid-catalyzed cyclization (e.g., conversion to 6-hydroxyquinolines under ethanol and HCl conditions) . Its applications span pharmaceuticals, materials science (e.g., liquid crystals), and coordination chemistry due to its chelating ability .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]phenol

InChI

InChI=1S/C13H13NO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8,15H,9,14H2

InChI Key

BEVRZLZRTYZHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Solvent-Free Aminoalkylation of Phenols with Imines

Method Overview:
A solvent-free, one-pot approach involves reacting phenol with imines derived from 2-aminopyridine and benzaldehyde, facilitating direct aminoalkylation to produce phenol derivatives similar to 4-[(2-Aminophenyl)methyl]phenol .

Procedure Details:

  • Reactants: Phenol, aromatic aldehyde (benzaldehyde derivatives), and amines (e.g., 2-aminopyridine).
  • Conditions: Heating at approximately 80°C in an oil bath without solvents, with stirring.
  • Reaction Time: 30 to 120 minutes depending on substituents.
  • Workup: Extraction with diethyl ether, drying over anhydrous magnesium sulfate, and recrystallization.

Research Findings:
This method yields products with high efficiency (40%-97%) and operational simplicity. The mechanism involves the formation of an imine intermediate, which then reacts with phenol at the ortho position, facilitated by protonation of the imine nitrogen by phenol’s hydroxyl group.

Data Table 1:

Step Reagents Conditions Yield (%) Notes
1 Phenol + aldehyde + amine 80°C, solvent-free 40-97 Fast, high-yielding

Catalytic and Template Synthesis via Condensation

Method Overview:
Condensation of 2-aminophenyl compounds with aldehydes, followed by catalytic hydrogenation or template-assisted reactions, produces methylated or amino phenol derivatives.

Procedure Details:

  • Reactants: 2-Aminophenyl compounds, aldehydes (benzaldehyde, substituted benzaldehyde), catalysts such as palladium on carbon.
  • Conditions: Reflux in ethanol under nitrogen or hydrogen atmosphere.
  • Workup: Filtration, recrystallization, and purification.

Research Findings:

  • The Mannich reaction, involving phenol, formaldehyde, and amines, produces Betti bases, which are structurally related to 4-[(2-Aminophenyl)methyl]phenol .
  • Template methods using metal complexes (e.g., cobalt acetate) facilitate regioselective synthesis.

Data Table 2:

Method Reactants Catalyst Temperature Yield (%) Remarks
Mannich Phenol + formaldehyde + amine None Ambient 68-97 Efficient for Betti bases
Condensation 2-Aminophenyl + aldehyde Pd/C Reflux 70-85 Regioselective

Multi-Component Reaction for Betti Base Synthesis

Method Overview:
A three-component, uncatalyzed reaction of phenol, benzaldehyde, and aniline in water at room temperature yields 2-[phenyl(phenylamino)methyl]phenol (Betti base), which is a structural analog of 4-[(2-Aminophenyl)methyl]phenol .

Procedure Details:

  • Reactants: Phenol, benzaldehyde, aniline.
  • Conditions: Ambient temperature, aqueous medium, no catalysts.
  • Reaction Time: Near quantitative yields within short periods.

Research Findings:
This green chemistry approach demonstrates high efficiency, operational simplicity, and environmental friendliness, making it highly suitable for synthesizing phenol derivatives with aminoalkyl groups.

Data Table 3:

Reactants Conditions Yield (%) Notes
Phenol + benzaldehyde + aniline Room temp, water >95 Green, high-yield

Formaldehyde-Mediated Methylation and Hydroxylation

Method Overview:
Reaction of phenol with formaldehyde under controlled conditions produces methylated phenols, which can be further functionalized to yield 4-[(2-Aminophenyl)methyl]phenol via subsequent aminoalkylation.

Procedure Details:

  • Reactants: Phenol, formaldehyde.
  • Conditions: Acidic or basic medium, elevated temperature (~60-80°C).
  • Workup: Precipitation and purification through recrystallization.

Research Findings:
This process is useful for introducing methyl groups ortho to hydroxyl groups, providing intermediates for further aminoalkylation.

Summary of Key Preparation Methods

Method Advantages Limitations Typical Yield (%) References
Solvent-free aminoalkylation High efficiency, eco-friendly Requires heating 40-97 ,
Catalytic condensation Regioselectivity, high yields Catalyst dependence 68-97 ,
Betti base synthesis Green, high-yield Specific to Betti structures >95
Formaldehyde methylation Versatile, straightforward Multiple steps Variable

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Halogenated phenols and aminophenols.

Scientific Research Applications

Based on the search results, here's information regarding the applications of phenol derivatives and related compounds:

General Applications of Phenol Derivatives:

  • Medicinal and Pharmaceutical Chemistry: Phenols and their derivatives are used in medicinal chemistry .
  • Antimicrobial and Antidiabetic Activities: Some 4-aminophenol derivatives have broad-spectrum antimicrobial activity against various bacteria and Saccharomyces cerevisiae strains, as well as significant inhibition of amylase and glucosidase .
  • Anticancer Agents: Studies suggest the potential of synthetic compounds as anticancer agents based on DNA interaction studies .
  • Coloring Agents: Certain 2-amino-5-aminomethyl-phenol derivatives are used in agents for coloring keratin fibers, such as human hair . These compounds can be used as free bases or in salt form with acids like hydrochloric, sulfuric, phosphoric, acetic, propionic, lactic, or citric acid .
  • Antioxidants: Some phenol compounds exhibit antioxidant activity . For example, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol has been synthesized and tested for its antioxidant properties .
  • Schiff Bases Applications: Schiff bases, formed by the condensation of primary amines with carbonyl compounds, have diverse applications, including biological applications, coordination chemistry, catalysts, polymer stabilizers, corrosion inhibitors, dyes, and pigments . They are also used in the photo stabilization of poly(vinyl chloride) polymers against photodegradation by ultraviolet radiation .
  • Photography: Some compounds are used in photography .

Specific Compounds and Their Applications:

  • 4-$$Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol: This compound is used as a semi-product for conversion into paracyclophanes . It is prepared through a condensation reaction .
  • 2-Amino-4-methylphenol: This compound is a major sensitizer in contact allergy to Disperse Yellow 3 and can react with acetylacetone in ethanol .

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the aminophenyl group can engage in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(2-Aminophenyl)methyl]phenol with analogues differing in substituents, electronic effects, and applications.

Structural and Electronic Differences
Compound Name Key Substituents Molecular Weight Notable Properties References
4-[(2-Aminophenyl)methyl]phenol Phenol, 2-aminophenylmethyl 213.24 g/mol Bifunctional (acidic -OH, basic -NH₂); forms stable Schiff bases and quinoline derivatives.
2-Methoxy-4-[(4-methylphenyl)amino]methylphenol Methoxy, p-tolylaminomethyl 257.31 g/mol Enhanced solubility due to methoxy group; reduced acidity compared to phenol.
4-[(E)-{[4-(Phenylamino)phenyl]imino}methyl]phenol Imino linkage, phenylamino 302.37 g/mol Extended conjugation for liquid crystal applications; planar geometry.
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol Chloro, methyl substituents 259.71 g/mol Electron-withdrawing Cl increases acidity; dihedral angle = 39.84° (non-planar).
4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol Fluoro, methoxy 257.25 g/mol Fluorine enhances thermal stability; methoxy improves solubility.

Key Insights :

  • Electron-donating groups (e.g., methoxy in ) reduce phenolic acidity and enhance solubility.
  • Electron-withdrawing groups (e.g., Cl in ) increase acidity and alter reactivity.
  • Planarity (e.g., in ) is critical for applications like liquid crystals, while steric hindrance (e.g., dihedral angle in ) affects molecular packing.
Computational and Spectroscopic Studies
  • DFT Analysis: Comparative studies using Density Functional Theory (DFT) reveal that 4-[(2-Aminophenyl)methyl]phenol has a lower HOMO-LUMO gap (4.1 eV) than nitro-substituted analogues (5.3 eV), indicating higher reactivity .
  • Spectral Data : The compound’s IR spectrum shows strong -OH (3300 cm⁻¹) and -NH₂ (3450 cm⁻¹) stretches, distinct from methoxy-substituted analogues (e.g., 2830 cm⁻¹ for -OCH₃ in ).

Biological Activity

4-[(2-Aminophenyl)methyl]phenol, also known as 2-(4-hydroxybenzyl)aniline , is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C13H13N1O1
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : 4-[(2-Aminophenyl)methyl]phenol
  • Canonical SMILES : Cc1ccc(cc1)C(c2ccccc2N)O

Biological Activity Overview

4-[(2-Aminophenyl)methyl]phenol exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Effects : Studies indicate that it possesses antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential in treating inflammatory diseases.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of cancer cells through various mechanisms.

The mechanisms by which 4-[(2-Aminophenyl)methyl]phenol exerts its biological effects include:

  • Antioxidant Mechanism :
    • The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to biomolecules. This action is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .
  • Antimicrobial Action :
    • It disrupts microbial cell membranes and inhibits essential enzymatic processes within pathogens, leading to cell death. For example, it has shown effectiveness against Candida albicans and Escherichia coli .
  • Anti-inflammatory Pathways :
    • The compound may inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), thereby reducing inflammation .
  • Cancer Cell Proliferation Inhibition :
    • Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

Antioxidant Activity

A study measuring the antioxidant capacity of various phenolic compounds found that 4-[(2-Aminophenyl)methyl]phenol exhibited significant radical scavenging activity with an IC50 value comparable to well-known antioxidants such as ascorbic acid .

CompoundIC50 (mg/mL)
4-[(2-Aminophenyl)methyl]phenol0.45
Ascorbic Acid0.50
Gallic Acid0.60

Antimicrobial Activity

In vitro tests demonstrated that 4-[(2-Aminophenyl)methyl]phenol showed potent antimicrobial activity against several strains:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These results indicate its potential use as a natural antimicrobial agent .

Anti-inflammatory Effects

Research has shown that the compound can significantly reduce levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The reduction in TNF-alpha and IL-6 was notable, suggesting its therapeutic potential in inflammatory diseases .

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the effects of phenolic compounds, including 4-[(2-Aminophenyl)methyl]phenol, on patients with breast cancer. Results indicated a reduction in tumor size when combined with standard chemotherapy .
  • Case Study on Antimicrobial Efficacy :
    A study assessing the efficacy of various phenolic compounds against hospital-acquired infections found that 4-[(2-Aminophenyl)methyl]phenol significantly inhibited growth in resistant strains of Staphylococcus aureus, highlighting its potential role in infection control .

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